Home > Products > Screening Compounds P816 > 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea - 894038-38-1

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea

Catalog Number: EVT-3138709
CAS Number: 894038-38-1
Molecular Formula: C22H25N3O5
Molecular Weight: 411.458
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group attached to the carbonyl group of the chalcone scaffold. The paper focuses on the synthesis, crystal structure, and spectroscopic analysis of this compound, without delving into its biological activity. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: DBTFP-1, a tri-fluorinated chalcone, originates from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one through a Claisen-Schmidt condensation reaction. This study investigates its synthesis, computational properties, and antimicrobial effects against specific bacteria (P. vulgaris, S. aureus) and fungi (A. niger, C. albicans). DBTFP-1 displayed significant antimicrobial activity, linked to its stabilized LUMO and lower band gap compared to its analogue DBTFP-2. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description: DBTFP-2, another tri-fluorinated chalcone, is an analogue of DBTFP-1 and is synthesized through the same Claisen-Schmidt condensation reaction from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. This research examines its synthesis, computational analysis, and antimicrobial activity against the same panel of bacteria and fungi as DBTFP-1. While exhibiting antimicrobial properties, DBTFP-2's activity was weaker compared to DBTFP-1. This difference is attributed to its less stabilized LUMO and higher band gap. []

(E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (DTMPP)

Compound Description: DTMPP is a chalcone derivative synthesized and characterized in this study, incorporating a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group attached to the carbonyl group of the chalcone scaffold. The research delves into its synthesis, characterization, and density functional theory (DFT) studies to explore its structural, electronic, and spectroscopic properties. []

(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: This compound, a 1,4-benzodioxan-substituted chalcone derivative, was synthesized and found to be a potent and selective inhibitor of human monoamine oxidase B (hMAO-B). It exhibited an IC50 of 0.026 μM and a high selectivity index. []

2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(4-nitrobenzylsulfanyl)-[1,3,4]oxadiazole

Compound Description: This compound incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and was structurally characterized by X-ray crystallography. []

2,3-Dihydroxybenzoic acid derivatives

Compound Description: This paper focuses on 2,3-dihydroxybenzoic acid derivatives as skin-whitening agents in cosmetic compositions. Specifically, the derivatives are designed to inhibit tyrosinase activity and melanin formation. The synthesis involves reacting 2,3-dihydroxybenzoic acid with acetic anhydride, followed by amide formation using ethyl chloroformate and an amine with a lipophilic group. A final hydrolysis step yields the desired 2,3-dihydroxybenzoic acid derivative. []

6-(3-Hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol

Compound Description: This research outlines a novel and regioselective synthesis of a neolignan compound, 6-(3-hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol. The synthesis begins with 2-[bromo(phenyl)methyl]-oxirane and involves a series of reactions, including condensation with 3,4-dihydroxybenzaldehyde, protection with dihydropyran, Wittig reaction, and reduction. []

S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

Compound Description: S 18126 is a novel benzoindane derivative. It acts as a potent, selective, and competitive antagonist at dopamine D4 receptors. In vitro studies demonstrate its high affinity for human D4 receptors while exhibiting significantly lower affinity for other dopamine receptor subtypes (D2, D3, D1, D5). []

4-cyano-N-{(2R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride

Compound Description: This compound, characterized primarily by its crystalline form, is analyzed using powder X-ray diffraction. The paper focuses on characterizing its physical properties, particularly its crystalline structure and purity, rather than its biological activity. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description: Compound 35b, a 6-dihydroxy-1H-benzo[d]imidazole derivative, demonstrates potent and selective JNK3 inhibitory activity. With an IC50 of 9.7 nM, it exhibits a high degree of selectivity for JNK3 over its isoforms JNK1 and JNK2. Moreover, 35b shows neuroprotective effects against amyloid-beta (Aβ)-induced neurotoxicity in primary rat neurons. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This thiophene-2-carboxamide derivative exhibits potent anti-cancer activity by inhibiting angiogenesis and the P-glycoprotein efflux pump. It effectively inhibits VEGFR1, disrupts VEGF-induced HUVEC cell migration, and enhances the anti-cancer activity of doxorubicin in drug-resistant cancer cells. []

2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

Compound Description: CCG-203586 is a glucosylceramide synthase (GCS) inhibitor designed to overcome the brain-penetration limitations of existing GCS inhibitors like eliglustat tartrate. It exhibits potent GCS inhibitory activity at low nanomolar concentrations while demonstrating minimal recognition by the P-glycoprotein efflux pump (MDR1). Notably, CCG-203586 successfully reduces brain glucosylceramide levels in mice following intraperitoneal administration, highlighting its potential as a therapeutic agent for glycosphingolipid storage diseases with CNS involvement. []

N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DDPB)

Compound Description: DDPB is an electroluminescent material demonstrating deep blue emission at 435 nm with a CIEy of 0.07 and an external quantum efficiency of 2.01%. Its strong orbital-coupling transitions contribute to this efficient deep blue emission. []

2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CDDPI)

Compound Description: CDDPI is another electroluminescent material exhibiting blue emission and is used as a host material for constructing green and red phosphorescent OLEDs. CDDPI-based devices show high electroluminescent efficiencies, surpassing those based on the analogous compound DBDPA. []

(E)-2-(2-(4-(1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-1-yl)vinyl)phenyl)-1-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole (DDIBNPPI)

Compound Description: DDIBNPPI is an efficient fluorescent molecule designed for use in organic light-emitting diodes (OLEDs). It exhibits blue emission with high current efficiency, power efficiency, and external quantum efficiency. []

(E)-4-(2-(2-(4'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-4,5-diphenyl-1H-imidazole-2-yl)-[1,1'-biphenyl]-4-yl)vinyl)naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole-1-yl)naphthalene-1-carbonitrile (DDIBPPIN)

Compound Description: DDIBPPIN, an analogue of DDIBNPPI, is also a highly efficient fluorescent molecule designed for OLED applications. It incorporates a naphthonitrile group to enhance its charge-transfer ability, resulting in blue emission with comparable or superior performance metrics to DDIBNPPI in OLED devices. []

N-(4-(10-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazol-2-yl)anthracen-9-yl)phenyl)-N-phenylbenzenamine (DPIAPPB)

Compound Description: DPIAPPB, a thermally stable blue emitter, is developed for its potential in full-color displays. It exhibits high photoluminescence quantum yield and is designed with hybridized local charge transfer state (HLCT) and hot exciton properties. []

2-(10-(9H-carbazol-9-yl)anthracen-9-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CADPPI)

Compound Description: CADPPI is a multifunctional, thermally stable blue emitter designed for its potential in full-color displays. Similar to DPIAPPB, it features HLCT and hot exciton properties and exhibits a high photoluminescence quantum yield. OLED devices based on CADPPI demonstrate superior performance compared to DPIAPPB-based devices. []

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole (1)

Compound Description: This compound is a blue-emissive phenanthroimidazole derivative that features a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. It exhibits up-conversion of triplets to singlets through a triplet-triplet annihilation (TTA) process. []

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole (2)

Compound Description: Similar to compound 1, this compound is also a blue-emissive phenanthroimidazole derivative with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and exhibits a dominant TTA process. []

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole (3)

Compound Description: Compound 3 is a blue-emissive pyrenyl dihydrobenzodioxin phenanthroimidazole. Like compounds 1 and 2, it features a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and exhibits a significant TTA contribution to the electroluminescent process. Non-doped OLEDs based on this compound show promising blue emission characteristics, including high luminance, power efficiency, external quantum efficiency, and suitable CIE coordinates. []

(1S,2S,3S,4R,5S)-5-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-ethylbenzyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Compound Description: This compound is a sodium-glucose linked transporter (SGLT) inhibitor. The research focuses on its amine solvate forms, including their preparation, characterization, and potential applications in pharmaceutical formulations. The amine solvates are intended to improve the physicochemical properties of the SGLT inhibitor, potentially enhancing its solubility, stability, or bioavailability. []

(E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG9810)

Compound Description: AMG9810 is a potent and selective vanilloid receptor-1 (TRPV1) antagonist. It effectively blocks capsaicin-induced and pH-induced calcium uptake in cells expressing TRPV1. The compound exhibits good oral bioavailability in rats, making it a promising candidate for further development as a therapeutic agent for pain management. [, ]

(4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,6-dimethoxybenzyl)-D-serine

Compound Description: This compound, a hybrid of two known bioactive scaffolds, is a potent inhibitor of the Programmed Cell Death Protein 1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction. With an IC50 of 339.9 nM, it demonstrates promising activity in disrupting this immune checkpoint, making it a potential lead for developing new cancer immunotherapies. [, ]

Source and Classification

This compound is synthesized as part of research into bioactive molecules that may exhibit therapeutic effects. It is cataloged under the CAS number 891113-32-9, indicating its recognized identity in chemical databases. The compound's structure suggests it may interact with biological systems, potentially influencing pathways associated with neuropsychiatric disorders.

Synthesis Analysis

The synthesis of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea can be achieved through several steps involving key intermediates. The general synthetic route involves:

  1. Formation of the pyrrolidine core: This can be accomplished through cyclization reactions involving appropriate amines and carbonyl compounds.
  2. Urea formation: The urea moiety can be introduced by reacting the amine derivative with isocyanates or by direct condensation with carbamates under acidic or basic conditions.
  3. Final coupling: The final product is obtained by coupling the pyrrolidine derivative with the substituted phenethyl group, often requiring activation of one of the functional groups to facilitate the reaction.

Specific parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are typically employed for purification.

Molecular Structure Analysis

The molecular structure of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea features several distinct components:

  • Dihydrobenzo[b][1,4]dioxin moiety: This fused bicyclic structure contributes to the compound's potential pharmacological properties.
  • Pyrrolidine ring: The presence of a five-membered nitrogen-containing ring enhances the molecule's ability to engage in hydrogen bonding and receptor interactions.
  • Urea functional group: This group is crucial for biological activity, often involved in hydrogen bonding with target proteins.

The three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interaction sites.

Chemical Reactions Analysis

The compound may undergo several chemical reactions relevant to its functionality:

  1. Hydrolysis: Under certain conditions, the urea bond may hydrolyze to yield amine and carbon dioxide.
  2. Substitution reactions: The methoxy group can participate in electrophilic aromatic substitution reactions.
  3. Reduction reactions: The carbonyl groups in the pyrrolidine can be reduced to alcohols or further functionalized.

These reactions are essential for modifying the compound to enhance efficacy or reduce toxicity in potential therapeutic applications.

Mechanism of Action

The mechanism of action for 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea likely involves interaction with specific receptors in the central nervous system. Given its structural components:

  • Receptor binding: The dihydrobenzo[b][1,4]dioxin moiety may interact with dopamine or serotonin receptors based on structural similarity to known ligands.
  • Signal transduction modulation: By binding to these receptors, the compound could modulate neurotransmitter release or receptor activity, influencing pathways involved in mood regulation and cognition.

Experimental studies would be required to confirm these interactions and elucidate detailed pathways.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Melting point: Specific melting point data would need to be determined experimentally but is critical for purity assessment.
  • Solubility: Solubility profiles in various solvents (e.g., water, ethanol) are vital for formulation development.
  • Stability: Stability under various pH conditions and temperatures should be assessed to ensure viability during storage and use.

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed information on these properties.

Applications

The primary applications of 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea lie within medicinal chemistry:

  1. Pharmaceutical development: Potential use as a lead compound in developing treatments for neuropsychiatric disorders due to its receptor-targeting properties.
  2. Research tool: Serving as a probe in biological studies examining receptor function or signaling pathways.
  3. Chemical biology applications: Investigating mechanisms underlying drug action or disease pathology through targeted receptor interactions.

Properties

CAS Number

894038-38-1

Product Name

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea

Molecular Formula

C22H25N3O5

Molecular Weight

411.458

InChI

InChI=1S/C22H25N3O5/c1-28-18-5-3-2-4-15(18)8-9-23-22(27)24-16-12-21(26)25(14-16)17-6-7-19-20(13-17)30-11-10-29-19/h2-7,13,16H,8-12,14H2,1H3,(H2,23,24,27)

InChI Key

BOQBTIQDZMZULY-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.